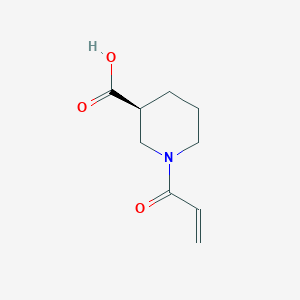
(3S)-1-(prop-2-enoyl)piperidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid: is a chiral compound with a piperidine ring substituted at the 1 and 3 positions The compound’s structure includes a prop-2-enoyl group at the 1-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Formation of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using prop-2-enoyl chloride in the presence of a base such as triethylamine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully chosen to ensure high selectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the prop-2-enoyl moiety, converting it to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and reduced piperidine derivatives.
Substitution: Halogenated piperidine compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid serves as a valuable intermediate for the synthesis of more complex molecules. Its chiral nature makes it useful in the preparation of enantiomerically pure compounds.
Biology
The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine
Research is ongoing to explore the potential therapeutic applications of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(3S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Uniqueness
The unique combination of the prop-2-enoyl group and the carboxylic acid group at specific positions on the piperidine ring gives (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
(3S)-1-prop-2-enoylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13)/t7-/m0/s1 |
Clave InChI |
VBROFLVSVXVQEG-ZETCQYMHSA-N |
SMILES isomérico |
C=CC(=O)N1CCC[C@@H](C1)C(=O)O |
SMILES canónico |
C=CC(=O)N1CCCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


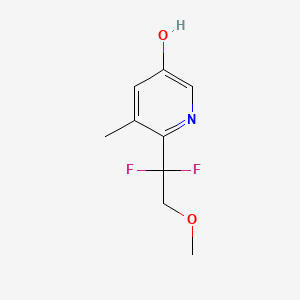
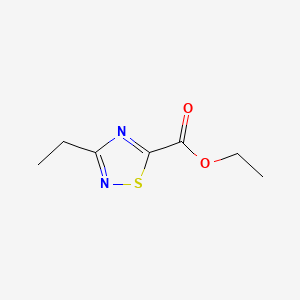

![8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13560685.png)
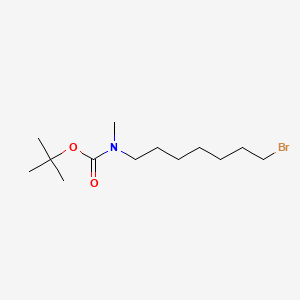
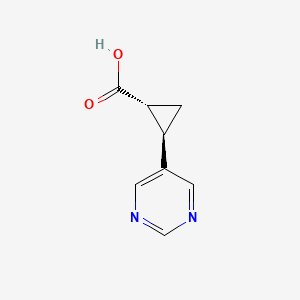
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride](/img/structure/B13560724.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
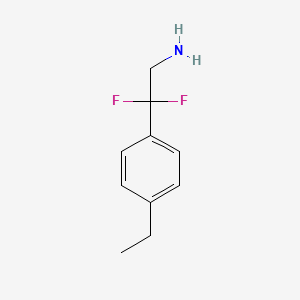
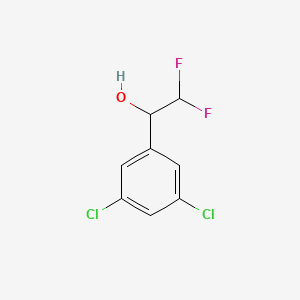
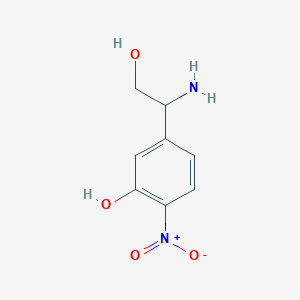
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
